molecular formula C10H11NO3 B1315930 Isopropyl 3-formylpicolinate CAS No. 118892-78-7

Isopropyl 3-formylpicolinate

Cat. No.: B1315930
CAS No.: 118892-78-7
M. Wt: 193.2 g/mol
InChI Key: QHKCUMSPCMDJCM-UHFFFAOYSA-N
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Description

Isopropyl 3-formylpicolinate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of picolinic acid and possesses a unique chemical structure that makes it a promising candidate for various research fields. The compound’s molecular formula is C10H11NO3, and it contains a total of 25 bonds, including aromatic and aldehyde groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-formylpicolinate typically involves the esterification of picolinic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-formylpicolinate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Isopropyl 3-carboxypicolinate.

    Reduction: Isopropyl 3-hydroxypicolinate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Isopropyl 3-formylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which Isopropyl 3-formylpicolinate exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 3-carboxypicolinate
  • Isopropyl 3-hydroxypicolinate
  • Isopropyl 3-nitropicolinate

Uniqueness

Isopropyl 3-formylpicolinate is unique due to the presence of both an ester and an aldehyde group in its structure. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, making it a versatile compound for various applications .

Properties

IUPAC Name

propan-2-yl 3-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKCUMSPCMDJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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